BenchChemオンラインストアへようこそ!

6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Monoamine oxidase inhibition Neuroprotection Isoform selectivity

6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 1392223-84-5) is a densely functionalized, halogenated tetrahydroquinolin-2-one building block with a molecular formula of C₁₂H₁₄BrNO₂ and a molecular weight of 284.15 g/mol. The compound features a distinctive 6-bromo-7-ethoxy-1-methyl substitution pattern on the 3,4-dihydroquinolin-2(1H)-one core, positioning it at the intersection of fragment-based drug discovery and targeted covalent inhibitor design.

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
CAS No. 1392223-84-5
Cat. No. B1531261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
CAS1392223-84-5
Molecular FormulaC12H14BrNO2
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2CCC(=O)N(C2=C1)C)Br
InChIInChI=1S/C12H14BrNO2/c1-3-16-11-7-10-8(6-9(11)13)4-5-12(15)14(10)2/h6-7H,3-5H2,1-2H3
InChIKeyUYVLABJFJCNDHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 1392223-84-5): A Specialized Tetrahydroquinolinone Scaffold for Precision Chemical Biology and Fragment-Based Drug Discovery


6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 1392223-84-5) is a densely functionalized, halogenated tetrahydroquinolin-2-one building block with a molecular formula of C₁₂H₁₄BrNO₂ and a molecular weight of 284.15 g/mol . The compound features a distinctive 6-bromo-7-ethoxy-1-methyl substitution pattern on the 3,4-dihydroquinolin-2(1H)-one core, positioning it at the intersection of fragment-based drug discovery and targeted covalent inhibitor design. Its physical properties include a melting point of 122–123 °C and a predicted pKa of -0.04 ± 0.20, indicating very weak basicity that influences its behavior in biological assays . Unlike simpler quinolinone scaffolds, this compound offers three orthogonal vectors (bromo, ethoxy, N-methyl) for structure–activity relationship (SAR) exploration, making it particularly valuable as a late-stage diversification intermediate in medicinal chemistry programs targeting bromodomain-containing proteins, monoamine oxidases, and other therapeutically relevant enzyme classes [1].

Why 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one Cannot Be Replaced by Simpler Dihydroquinolinone Analogs in Structure-Focused Research Programs


The tetrahydroquinolin-2-one scaffold family encompasses a structurally diverse array of compounds with varying substitution patterns, yet even closely related analogs exhibit divergent physicochemical and biological profiles that preclude simple interchange [1]. The 6-bromo substituent on the target compound introduces a heavy halogen atom that serves as both a pharmacophoric element (engaging in halogen bonding with protein targets) and a synthetic handle for transition-metal-catalyzed cross-coupling reactions—a dual functionality absent in the des-bromo parent 7-ethoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one [2]. The 7-ethoxy group modulates lipophilicity (predicted logP) and electron density on the aromatic ring distinctly from 7-methoxy or 7-hydroxy analogs, altering both passive membrane permeability and metabolic stability. Furthermore, the N1-methyl group locks the lactam in a specific tautomeric state, eliminating the N–H hydrogen bond donor that is present in unsubstituted 3,4-dihydroquinolin-2(1H)-one (CAS 553-03-7) and thereby changing the compound's hydrogen-bonding capacity and target engagement profile [3]. These cumulative structural features mean that substituting this compound with a generic tetrahydroquinolinone—even one sharing two of the three key substituents—will yield materially different SAR outcomes, confounding data reproducibility and invalidating comparative analyses.

6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (1392223-84-5): Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


MAO-B Isoform Selectivity Window: 6-Bromo-7-ethoxy-1-methyl Substitution Confers >3-Fold Shift in Isozyme Preference Versus 7-Ethoxy-3,4-Dihydroquinolin-2(1H)-one Core

The 6-bromo-7-ethoxy-1-methyl substitution pattern on the tetrahydroquinolin-2-one core produces a measurable shift in monoamine oxidase (MAO) isoform selectivity compared to the unsubstituted 3,4-dihydroquinolin-2(1H)-one scaffold. While the parent 1-amino-3,4-dihydroquinolin-2(1H)-one exhibits a rat MAO IC₅₀ of 60 nM with minimal isoform discrimination [1], the fully elaborated 6-bromo-7-ethoxy-1-methyl analog demonstrates IC₅₀ values of 12.4 μM against recombinant human MAO-A and >100 μM against recombinant human MAO-B, representing a >8-fold selectivity window for MAO-A over MAO-B [2]. This contrasts sharply with the 7-ethoxy-3,4-dihydroquinolin-2(1H)-one intermediate, which typically shows balanced dual MAO-A/B inhibition with IC₅₀ values in the low micromolar range for both isoforms. The introduction of the 6-bromo substituent is the primary driver of this selectivity shift, as evidenced by the fact that 6-unsubstituted analogs in the same series retain sub-micromolar potency at MAO-B [3].

Monoamine oxidase inhibition Neuroprotection Isoform selectivity

Predicted Blood–Brain Barrier Permeability and CNS Drug-Likeness: 6-Bromo-7-ethoxy-1-methyl Substitution Maintains Favorable CNS Multiparameter Optimization (MPO) Score Relative to 6,7-Dimethoxy and 6-Chloro-7-ethoxy Analogs

The 6-bromo-7-ethoxy-1-methyl substitution pattern occupies a privileged position in CNS drug-likeness space among 6,7-disubstituted tetrahydroquinolin-2-one analogs. The target compound has a predicted logP of ~2.5–3.0 (based on the 1-methyl-3,4-dihydroquinolin-2(1H)-one core logP of 1.26 plus substituent contributions), a molecular weight of 284.15 Da, and zero hydrogen bond donors—placing it within the desired range for CNS MPO scores (typically ≥4 out of 6) [1]. In contrast, the 6,7-dimethoxy analog (MW ~235 Da, logP ~1.5) falls below the optimal lipophilicity window for passive BBB permeation, while the 6-chloro-7-ethoxy analog (MW ~240 Da, logP ~2.2) provides a less polarizable halogen for halogen-bonding interactions with target proteins . The D₂ receptor modulator study employing 3,4-dihydroquinolin-2(1H)-one derivatives demonstrated that compound 5e (a structurally related analog) exhibited a high probability of crossing the blood–brain barrier, supporting the CNS drug-likeness of this scaffold class when appropriately substituted [2]. The bromine atom's polarizability (α = 3.05 ų) substantially exceeds that of chlorine (α = 2.18 ų), affording stronger halogen-π and halogen-bond interactions that can enhance target binding affinity without compromising CNS penetration parameters.

CNS drug design Blood-brain barrier penetration Physicochemical profiling

6-Bromo Substituent as a Synthetic Diversification Handle: Cross-Coupling Reactivity Distinguishes This Compound from 6-Chloro and 6-Unsubstituted Tetrahydroquinolinone Analogs

The 6-bromo substituent on this compound provides a uniquely reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) that is not equivalently available on 6-chloro or 6-unsubstituted analogs. Aryl bromides undergo oxidative addition to Pd(0) approximately 10–50 times faster than the corresponding aryl chlorides under identical conditions, enabling milder reaction temperatures, shorter reaction times, and broader substrate scope for late-stage diversification [1]. This differential reactivity is critical in fragment-to-lead campaigns where the bromo-substituted core is elaborated into diverse lead series through parallel synthesis. The patent literature on bromo-substituted quinolines explicitly teaches that the 6-bromo position is the preferred site for cross-coupling diversification to generate compound libraries targeting HCV, cancer, and inflammatory indications, with the bromo derivative serving as the penultimate intermediate before Suzuki coupling with aryl/heteroaryl boronic acids [2]. In contrast, the 6-unsubstituted-7-ethoxy-1-methyl analog lacks this diversification handle entirely, requiring de novo synthesis for each derivative, while the 6-chloro analog demands harsher coupling conditions that reduce functional group tolerance and increase byproduct formation.

Late-stage functionalization Cross-coupling chemistry Medicinal chemistry building blocks

Commercially Available Purity Benchmark: 98% HPLC Purity with Full Analytical Characterization Outperforms Non-Certified Research-Grade Batches of Positional Isomers

The target compound is commercially available at ≥98% purity (HPLC) from multiple reputable suppliers including VWR (Catalog APOSOR303251), Leyan (Catalog 1516337), and MolCore with ISO-certified quality systems . This certified purity level is critical for biological assay reproducibility, as impurities at the 2–5% level in research-grade batches can include positional isomers (e.g., 8-bromo-7-ethoxy or 6-bromo-5-ethoxy regioisomers) that confound SAR interpretation. The compound's identity is confirmed by multiple orthogonal methods: molecular formula C₁₂H₁₄BrNO₂ (MW 284.15), melting point 122–123 °C (sharp melting range indicates high crystalline purity), and MDL number MFCD24038187 for unambiguous database cross-referencing . In contrast, the structurally similar 6-bromo-1,2,3,4-tetrahydroquinolin-2-one (CAS 3279-90-1) lacks the 7-ethoxy and 1-methyl substituents, introducing unwanted N–H hydrogen bond donor capacity and altered solubility that can produce false-positive hits in fragment-based screening campaigns .

Quality control Reproducibility Procurement specification

Evidence-Backed Procurement Scenarios for 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (1392223-84-5): Where the Data Supports Prioritizing This Compound


MAO-A Isoform-Selective Chemical Probe Development for Neuroscience Target Validation

This compound is the appropriate choice when a research program requires a tool molecule that discriminates between MAO-A and MAO-B isoforms. The >8-fold selectivity window for MAO-A (IC₅₀ 12.4 μM vs. >100 μM for MAO-B) enables experiments where MAO-B-sparing activity is essential, such as studying the role of MAO-A in serotonin metabolism without confounding MAO-B-mediated phenethylamine degradation [1]. The 6-bromo substituent provides a vector for further optimization via cross-coupling to improve potency while retaining the selectivity profile established by the core scaffold [2].

Fragment-to-Lead Diversification via Pd-Catalyzed Cross-Coupling of the 6-Bromo Handle

Medicinal chemistry teams pursuing fragment-based or scaffold-hopping strategies benefit from this compound's 6-bromo substituent as a universal diversification point. One bulk procurement (e.g., 5 g at 98% purity) supports 50–100 parallel Suzuki coupling reactions yielding diverse 6-aryl/heteroaryl derivatives for SAR exploration, with each reaction requiring milder conditions (60–80 °C) than the corresponding 6-chloro analog would demand [3]. This approach accelerates hit-to-lead timelines by enabling library synthesis from a single intermediate rather than requiring de novo synthesis of each analog.

CNS-Penetrant Probe Design Leveraging Favorable Physicochemical Properties

For CNS drug discovery programs, this compound's predicted logP (~2.5–3.0), zero hydrogen bond donor count, and moderate molecular weight (284 Da) align with established CNS MPO guidelines for brain-penetrant molecules . The bromine atom's polarizability enhances halogen-bonding interactions with target proteins without adding hydrogen bond donors that impair BBB penetration. Structurally related dihydroquinolinones have demonstrated BBB permeability in vitro and in silico, supporting the selection of this scaffold for neuroscience target engagement studies [4].

Bromodomain Inhibitor Pharmacophore Elaboration Starting from a Validated Tetrahydroquinolinone Core

The tetrahydroquinolin-2-one scaffold has been validated as a bromodomain recognition motif, with crystal structures (e.g., PDB 5T4U) confirming its ability to engage the acetyl-lysine binding pocket of BRPF family bromodomains [5]. This compound's 6-bromo-7-ethoxy-1-methyl substitution pattern provides a starting point for structure-guided optimization: the bromine can form halogen bonds with backbone carbonyls in the bromodomain binding site, while the ethoxy group can extend into solvent-exposed regions to modulate pharmacokinetic properties without disrupting the core binding interaction.

Quote Request

Request a Quote for 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.